molecular formula C10H16O4 B8598274 Tert-butyl 2-acetyl-3-oxobutanoate

Tert-butyl 2-acetyl-3-oxobutanoate

Cat. No.: B8598274
M. Wt: 200.23 g/mol
InChI Key: QWAGPHBRSKHZBJ-UHFFFAOYSA-N
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Description

Tert-butyl 2-acetyl-3-oxobutanoate is a β-keto ester characterized by a tert-butyl ester group and two ketone functionalities. This compound is structurally significant in organic synthesis, particularly as a precursor for heterocyclic compounds and pharmaceuticals.

Properties

Molecular Formula

C10H16O4

Molecular Weight

200.23 g/mol

IUPAC Name

tert-butyl 2-acetyl-3-oxobutanoate

InChI

InChI=1S/C10H16O4/c1-6(11)8(7(2)12)9(13)14-10(3,4)5/h8H,1-5H3

InChI Key

QWAGPHBRSKHZBJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C(=O)C)C(=O)OC(C)(C)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Tert-butyl 2-(dimethylaminomethylidene)-3-oxobutanoate (CAS 93552-74-0)

  • Molecular Formula: C₁₁H₁₉NO₃ (vs. C₉H₁₄O₄ for tert-butyl 2-acetyl-3-oxobutanoate).
  • Functional Groups: Incorporates a dimethylaminomethylidene substituent instead of an acetyl group. This modification enhances its utility in synthesizing nitrogen-containing heterocycles, as demonstrated in patent literature for pharmaceutical intermediates .
  • Reactivity: The enamine-like structure facilitates cyclization reactions, whereas the acetyl group in this compound may favor aldol condensations or Claisen-type reactions.
  • Applications: Used in kinase inhibitor synthesis, highlighting its role in medicinal chemistry compared to the more general synthetic applications of this compound .

Methyl 2-benzoylamino-3-oxobutanoate

  • Molecular Formula: C₁₂H₁₃NO₄ (vs. C₉H₁₄O₄).
  • Functional Groups: Contains a benzoylamino group at the 2-position, enabling nucleophilic substitution or condensation reactions for constructing pyrrole derivatives .
  • Reactivity : The methyl ester group is less sterically hindered than tert-butyl, allowing faster hydrolysis but reduced stability under acidic conditions.

Tert-butyl Alcohol (t-BuOH)

  • Its hazards (flammability, reactivity with oxidizers) inform safety protocols for handling this compound .
  • Stability : Unlike tert-butyl esters, t-BuOH decomposes under strong acids to release isobutylene, a hazardous gas. This underscores the importance of avoiding acidic conditions during ester synthesis or storage .

Data Table: Key Properties of Compared Compounds

Compound Molecular Formula Molecular Weight Key Functional Groups Stability Concerns Primary Applications
This compound C₉H₁₄O₄ 186.20 g/mol β-keto ester, tert-butyl Sensitive to strong acids/oxidizers Heterocycle synthesis, alkylation
Tert-butyl 2-(dimethylaminomethylidene)-3-oxobutanoate C₁₁H₁₉NO₃ 213.27 g/mol Enamine, tert-butyl Stable under inert conditions Kinase inhibitor intermediates
Methyl 2-benzoylamino-3-oxobutanoate C₁₂H₁₃NO₄ 247.24 g/mol Benzoylamino, methyl ester Hydrolysis-prone Pyrrole synthesis

Preparation Methods

Reaction Mechanism and Conditions

The process involves exothermic nucleophilic acyl substitution, where diketene reacts with tert-butyl alcohol in the presence of DMAP. The catalyst facilitates the formation of the tert-butyl ester at temperatures between 0°C and 100°C, eliminating the need for external heating or cryogenic cooling. For tert-butyl 2-acetyl-3-oxobutanoate, a modified approach could introduce an acetyl group at the β-position through subsequent acetylation.

Key Parameters:

  • Catalyst Loading : 0.001–0.02 mol DMAP per mole of tert-butyl alcohol.

  • Solvent : Methylene chloride or toluene, ensuring homogeneity and facilitating byproduct removal.

  • Yield : Unoptimized reactions yield ~72% tert-butyl 3-oxobutyrate after crystallization.

Byproduct Management

Conventional methods using sodium acetate catalysts at 110–115°C produce dehydroacetic acid as a byproduct, necessitating distillation. DMAP-based catalysis minimizes side reactions, yielding a colorless crude product that requires no decolorization.

Grignard Reagent-Mediated Alkylation

CN111533656A outlines a Grignard-driven strategy for tert-butyl 4-methoxy-3-oxobutyrate, adaptable to introduce acetyl groups.

Synthesis Workflow

  • Acyl Imidazole Formation : Methoxyacetic acid reacts with N,N'-carbonyldiimidazole (CDI) at 0–20°C to form an acyl imidazole intermediate.

  • Grignard Alkylation : Mono-tert-butyl malonate is treated with an isopropyl Grignard reagent to generate a magnesium enolate, which reacts with the acyl imidazole to form the β-ketoester.

Adaptation for Acetyl Group Introduction:

  • Substitute methoxyacetic acid with acetyl chloride or acetic anhydride.

  • Use tert-butyl acetoacetate as the malonate equivalent to preinstall the acetyl moiety.

Performance Metrics

  • Yield : 77% for tert-butyl 4-methoxy-3-oxobutyrate under optimized conditions.

  • Solvent : Tetrahydrofuran (THF) or 2-methyltetrahydrofuran, enabling low-temperature reactivity (−10°C to 25°C).

Catalytic Methods and Optimization

DMAP-Catalyzed One-Pot Synthesis

Combining diketene condensation with in situ acetylation streamlines production. For example:

  • Synthesize tert-butyl 3-oxobutyrate via DMAP catalysis.

  • Acetylate the β-position using acetyl chloride and a base (e.g., triethylamine) at 0–30°C.

Advantages:

  • Purification Avoidance : The DMAP-catalyzed step produces a high-purity intermediate, reducing downstream processing.

  • Scalability : Compatible with batch reactors using industrial cooling water for temperature control.

Enzymatic Approaches

Comparative Analysis of Methodologies

Method Conditions Yield Byproducts Industrial Feasibility
Diketene Condensation25°C, DMAP, THF72%MinimalHigh (no heating/cooling)
Grignard Alkylation−10°C, THF, CDI77%Imidazole derivativesModerate (sensitive reagents)
One-Pot Acetylation0–30°C, acetyl chloride~65%*Chloride saltsHigh (sequential steps)

*Estimated based on analogous reactions.

Q & A

Basic Questions

Q. How can researchers confirm the identity and purity of tert-butyl 2-acetyl-3-oxobutanoate in synthetic workflows?

  • Methodological Answer :

  • Structural Confirmation : Use nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to verify the ester and β-keto functional groups. Compare chemical shifts with PubChem data (e.g., δ ~2.3 ppm for acetyl protons, δ ~170-180 ppm for carbonyl carbons) .
  • Purity Assessment : High-performance liquid chromatography (HPLC) with UV detection (λ = 210–220 nm) is recommended for quantifying impurities. Gas chromatography (GC) paired with mass spectrometry (GC-MS) can identify volatile byproducts .
  • Supplementary Techniques : Infrared (IR) spectroscopy confirms carbonyl stretching vibrations (~1740 cm⁻¹ for ester, ~1710 cm⁻¹ for β-keto group) .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use NIOSH-approved respirators (e.g., P95 filters) if airborne particulates are generated .
  • Ventilation : Conduct reactions in a fume hood to mitigate inhalation risks. Ensure local exhaust ventilation for prolonged use .
  • Waste Disposal : Collect waste in sealed containers labeled for halogenated organic compounds. Avoid drainage systems to prevent environmental contamination .

Advanced Research Questions

Q. How can the reactivity of the β-keto ester group in this compound be exploited in multi-step organic syntheses?

  • Methodological Answer :

  • Enolate Formation : Deprotonate the β-keto group with strong bases (e.g., LDA or NaH) to generate nucleophilic enolates. These intermediates can undergo alkylation or Michael additions to construct complex scaffolds (e.g., polycyclic ketones) .
  • Oxidation/Reduction Pathways : Optimize conditions for selective reduction of the β-keto group using NaBH₄/CeCl₃ (Luche reduction) to yield secondary alcohols. Alternatively, oxidize the acetyl group with PCC to form α,β-unsaturated esters .
  • Cross-Coupling Reactions : Employ transition-metal catalysts (e.g., Pd/Cu) for C–C bond formation at the β-position, leveraging the ester’s electron-withdrawing nature .

Q. What strategies are effective in resolving contradictory data regarding the stability of this compound under varying storage conditions?

  • Methodological Answer :

  • Accelerated Stability Studies : Use thermal stress testing (40–60°C) and humidity chambers (75% RH) to simulate long-term storage. Monitor degradation via HPLC and GC-MS to identify hydrolysis or oxidation products .
  • pH-Dependent Stability : Characterize degradation kinetics in buffered solutions (pH 3–9) to determine optimal storage pH. Tert-butyl esters are prone to acidic hydrolysis, so neutral or slightly basic conditions are preferable .
  • Light Sensitivity Analysis : Expose samples to UV/visible light and quantify photodegradation products using LC-MS. Store in amber glass under inert atmospheres if light-sensitive .

Q. How can computational methods aid in predicting the reactivity of this compound in novel reaction pathways?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the β-keto group’s LUMO energy guides its reactivity toward nucleophiles .
  • Molecular Dynamics Simulations : Model solvent effects on reaction intermediates (e.g., enolate solvation in THF vs. DMF) to optimize reaction media .
  • PubChem Data Mining : Cross-reference experimental results with PubChem’s spectral libraries and reaction databases to validate mechanistic hypotheses .

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